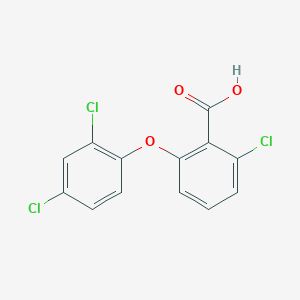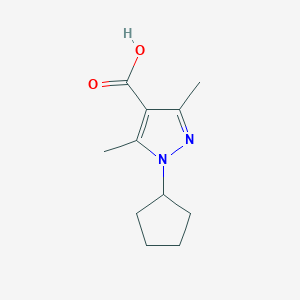
1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Molecular Structure Analysis
The structure of pyrazole-4-carboxylic acids, including 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
While specific chemical reactions involving “1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” are not available, there are general reactions involving pyrazole derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 140.14 . The IUPAC name is 3,5-dimethyl-1H-pyrazole-4-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The cyanoacetamide derivatives formed from this process are key intermediates in creating a wide range of biologically active molecules .
Preparation of N-(Cyanoacetyl)urea
It serves as a precursor for N-(cyanoacetyl)urea , an important compound in synthesizing uracil, sulfadimethoxine, theophylline, caffeine, and other products. This highlights its role in the production of therapeutic agents and stimulants .
Biological Activity Studies
The pyrazole carboxylic acid derivatives, including this compound, are studied for their biological activities. They have been found to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making them valuable for medicinal chemistry research .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . .
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the body . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets.
Biochemical Pathways
Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s predicted properties include a melting point of 273 °c and a boiling point of 3683±370 °C . The compound is predicted to have a density of 1.321±0.06 g/cm3 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known activities of other pyrazole derivatives, it can be hypothesized that the compound may have a variety of effects depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. The compound is predicted to be stable under normal storage conditions (sealed in dry, room temperature) .
Eigenschaften
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHVRCMIMFJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



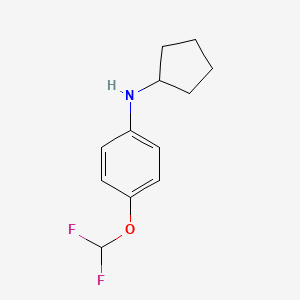

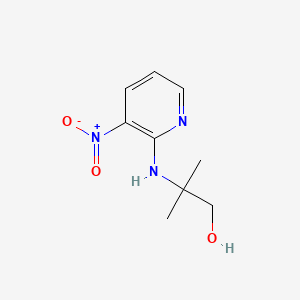
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
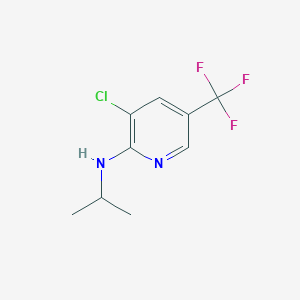
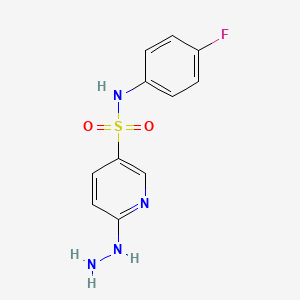
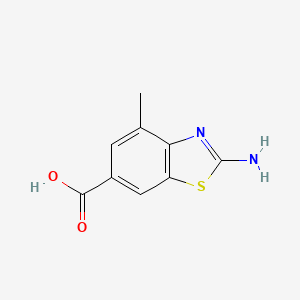

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)
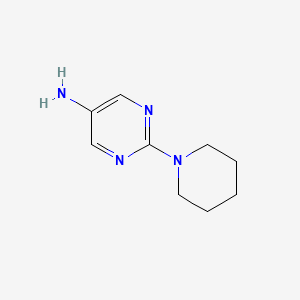
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
